methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that includes a chromenone core, a methoxyphenyl group, and a chloro substituent
Preparation Methods
The synthesis of methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the hydroxyl group with methyl bromoacetate in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The chromenone core can interact with active sites of enzymes, while the methoxyphenyl group enhances binding affinity and specificity. The chloro substituent may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with similar compounds such as:
Coumarins: These compounds share the chromenone core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Flavonoids: Similar to coumarins, flavonoids have a chromenone core but with different hydroxylation patterns, affecting their antioxidant properties.
Stilbenes: These compounds have a similar aromatic structure but lack the chromenone core, resulting in different pharmacological profiles.
The uniqueness of methyl 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClO6 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H15ClO6/c1-23-12-5-3-11(4-6-12)13-8-18(21)26-16-9-17(15(20)7-14(13)16)25-10-19(22)24-2/h3-9H,10H2,1-2H3 |
InChI Key |
QUWISKHGKVYVRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)OC |
Origin of Product |
United States |
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